2-cyano-N-hexylacetamide
Overview
Description
2-Cyano-N-hexylacetamide is an organic compound with the molecular formula C9H16N2O It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-hexylacetamide typically involves the cyanoacetylation of hexylamine with cyanoacetic acid. One common method is the direct treatment of hexylamine with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compound . Another method involves stirring ethyl cyanoacetate with hexylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-hexylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo cyclocondensation reactions with aldehydes to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes: For cyclocondensation reactions.
Bases: Such as sodium hydroxide, to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as 2H-chromene-3-carboxamide and benzo[h]chromene-3-carboxamide .
Scientific Research Applications
2-Cyano-N-hexylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of photovoltaic devices due to its efficiency and low cost.
Mechanism of Action
The mechanism of action of 2-cyano-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Similar in structure but with a nitrophenyl group instead of a hexyl chain.
2-Cyano-N-methylacetamide: Similar but with a methyl group instead of a hexyl chain.
Uniqueness
2-Cyano-N-hexylacetamide is unique due to its hexyl chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain heterocyclic compounds and in applications such as photovoltaic devices.
Properties
IUPAC Name |
2-cyano-N-hexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-8-11-9(12)6-7-10/h2-6,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCNVZBXUDMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402618 | |
Record name | 2-cyano-N-hexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52493-37-5 | |
Record name | 2-Cyano-N-hexylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52493-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-hexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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